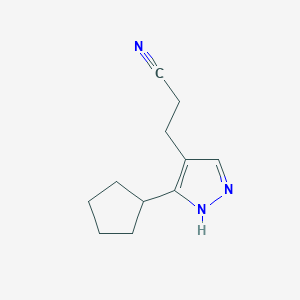
3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
The preparation of 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile involves several synthetic routes. One common method includes the cyclization of acetylenic ketones with hydrazines in ethanol, leading to the formation of pyrazole derivatives . Another method involves the use of crystalline forms of the compound, which can be prepared by dissolving the free base in a polar protic solvent such as ethanol at 50°C, followed by the addition of an acid component like L-tartaric acid . The solution is then cooled to precipitate the desired product.
Chemical Reactions Analysis
3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including selective Janus kinase inhibitors like ruxolitinib.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antileishmanial and antimalarial properties.
Mechanism of Action
The mechanism of action of 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets. For instance, in the case of its use as a Janus kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity and preventing the phosphorylation of downstream signaling molecules .
Comparison with Similar Compounds
3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile can be compared with other pyrazole derivatives such as:
Ruxolitinib Impurity 19: This compound has a similar structure but includes additional functional groups like dimethylamino and pyrrolo[2,3-d]pyrimidin-4-yl.
(3S)-3-cyclopentyl-3-[4-(7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile: This compound has a similar core structure but differs in the substituents attached to the pyrazole ring.
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile |
InChI |
InChI=1S/C11H15N3/c12-7-3-6-10-8-13-14-11(10)9-4-1-2-5-9/h8-9H,1-6H2,(H,13,14) |
InChI Key |
CCUFHJLAWFJNJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(C=NN2)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















